3-(1-Benzofuran-2-yl)-3-oxopropanenitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile and related compounds has been explored through various methods. One approach involves the use of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a precursor, which is then reacted with 3-oxo-3-phenylpropanenitrile and other reagents to yield a series of novel heterocycles. These reactions are facilitated by facile processes and the structures of the resulting products are confirmed using spectroscopic methods and X-ray crystallography . Another method includes the Rh/Co relay catalyzed C-H functionalization/annulation of N-aryloxyacetamides with propiolic acids, leading to the construction of benzofuran-3(2H)-one scaffolds with a quaternary center. This reaction is notable for its moderate to good yields and the incorporation of the benzofuran motif .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are confirmed using various spectroscopic techniques. For instance, the novel heterocycles synthesized from the reaction of 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde are verified through spectroscopic methods and X-ray crystallography, ensuring the accuracy of the synthesized structures . The benzofuran-3(2H)-one scaffolds with a quaternary center are also structurally characterized, although the specific methods are not detailed in the abstract .
Chemical Reactions Analysis
The reactivity of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile is demonstrated in oxidative cyclizations with conjugated alkenes, mediated by manganese(III) acetate. This process yields 4,5-dihydrofuran-3-carbonitriles containing heterocycles. The reaction with 2-thienyl substituted alkenes results in higher yields compared to phenyl substituted derivatives, indicating a preference in reactivity . Additionally, the synthesis and reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound with a similar structure, have been explored, providing insights into the potential reactivity of the benzofuran analog .
Physical and Chemical Properties Analysis
While the abstracts provided do not offer extensive details on the physical and chemical properties of 3-(1-benzofuran-2-yl)-3-oxopropanenitrile, the synthesis methods and molecular structures suggest that these compounds could exhibit interesting reactivity patterns and potentially useful physical properties. For example, the radical polymerization of related cyclic monomers results in hard, transparent, crosslinked polymers, which could imply that the benzofuran derivatives might also lend themselves to polymerization or other applications in materials science . Furthermore, the presence of the benzofuran motif in bioactive natural products and pharmaceutical drugs suggests that these compounds could have significant biological activity .
Scientific Research Applications
Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Novel methods for constructing benzofuran rings have been discovered in recent years. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
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- Benzofuran and its derivatives are found to be suitable structures for developing antimicrobial agents .
- They have been used in the search for efficient antimicrobial candidates .
- For example, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was found to be effective against S. aureus and E. coli .
Safety And Hazards
Future Directions
Benzofuran and its derivatives have attracted attention due to their diverse pharmacological activities, making these substances potential natural drug lead compounds . Future research may focus on discovering new benzofuran derivatives with enhanced biological activities and improved safety profiles.
properties
IUPAC Name |
3-(1-benzofuran-2-yl)-3-oxopropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCABLKFGYPIVFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199470 | |
Record name | Benzofuran, 2-cyanoacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Benzofuran-2-yl)-3-oxopropanenitrile | |
CAS RN |
5149-69-9 | |
Record name | β-Oxo-2-benzofuranpropanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5149-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzofuran, 2-cyanoacetyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005149699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzofuran, 2-cyanoacetyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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